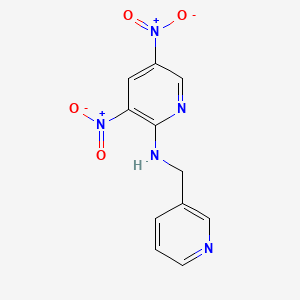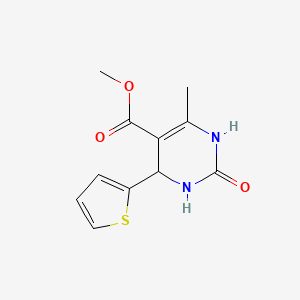
2-(4-chlorophenoxy)-N-9H-fluoren-2-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N-9H-fluoren-2-ylacetamide, commonly known as Fluorofenacetin, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the fluorene family and is known to exhibit a range of biochemical and physiological effects that make it an attractive target for further study.
Wirkmechanismus
The exact mechanism of action of Fluorofenacetin is not yet fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. It may also act by modulating the activity of ion channels and other cellular signaling pathways.
Biochemical and Physiological Effects:
Fluorofenacetin has been shown to exhibit a range of biochemical and physiological effects. It has been shown to exhibit anti-inflammatory and analgesic properties, making it a potentially useful treatment for conditions such as arthritis and other inflammatory disorders. It has also been shown to exhibit antitumor properties, suggesting that it may have potential applications in cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Fluorofenacetin is that it is a synthetic compound, which means that it can be easily synthesized in the lab and is readily available for use in scientific research. However, one limitation of this compound is that its exact mechanism of action is not yet fully understood, which may make it more difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on Fluorofenacetin. One area of interest is the development of more potent and selective inhibitors of cyclooxygenase enzymes, which could have potential applications in the treatment of inflammatory disorders. Another area of interest is the development of new anticancer agents based on the structure of Fluorofenacetin. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
Synthesemethoden
The synthesis of Fluorofenacetin involves the reaction of 4-chlorophenol with fluorenone in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting product is then subjected to acetylation using acetic anhydride and pyridine to yield the final product.
Wissenschaftliche Forschungsanwendungen
Fluorofenacetin has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor properties. These properties make it an attractive target for further study in the fields of pharmacology and drug discovery.
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-(9H-fluoren-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO2/c22-16-5-8-18(9-6-16)25-13-21(24)23-17-7-10-20-15(12-17)11-14-3-1-2-4-19(14)20/h1-10,12H,11,13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKVZSHSGAGZDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)COC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-(3-pyridinylmethyl)methanamine](/img/structure/B4978760.png)
![N-[3-(2,5-dimethylphenoxy)propyl]-1-butanamine](/img/structure/B4978766.png)
![4-{5-[(acetyloxy)methyl]-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl}phenyl acetate](/img/structure/B4978776.png)
![2-methoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B4978784.png)
![5-[(5-methyl-2-pyrazinyl)carbonyl]-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4978796.png)

![3-[2-(4-morpholinyl)ethoxy]-2-phenyl-4H-chromen-4-one](/img/structure/B4978812.png)
![1-acetyl-N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-4-piperidinamine](/img/structure/B4978819.png)
![N-(2-furylmethyl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4978826.png)
![5-(methoxyacetyl)-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4978834.png)
![1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4978843.png)
![methyl 5-[(isopropylamino)carbonyl]-4-methyl-2-[(2-thienylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4978856.png)

